5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and oxazine ring structure. Its molecular formula is , and it has a molar mass of approximately 168.15 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The unique structure of this compound allows it to participate in various
These reactions highlight the versatility of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid in synthetic organic chemistry .
Research indicates that 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid exhibits various biological activities. Its structural features suggest potential pharmacological properties:
These biological activities warrant further investigation to fully understand the therapeutic potential of this compound .
The synthesis of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic synthesis techniques:
These methods highlight the complexity involved in synthesizing this compound and its derivatives .
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has potential applications in several fields:
These applications emphasize the importance of this compound in both academic research and practical applications within various industries .
Studies on the interactions of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanism of action. Potential interactions include:
Such studies are crucial for elucidating the therapeutic potential and optimizing the efficacy of this compound in drug development .
Several compounds share structural similarities with 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5H,6H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid | Contains a chlorine atom; potential for different biological activity due to halogen substitution. | |
| 3-phenyl-5H,6H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid | Phenyl substitution enhances lipophilicity; may exhibit different pharmacokinetic properties. | |
| 6-hydroxy-5H-imidazo[2,1-c][1,4]oxazine | Hydroxyl group introduces additional polarity; could affect solubility and interaction with biological targets. |
These comparisons illustrate how subtle changes in structure can significantly influence the properties and activities of similar compounds .
The systematic nomenclature of 5H,6H,8H-imidazo[4,3-c] [1] oxazine-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems [3] [4]. The compound represents a bicyclic structure where an imidazole ring is fused to a 1,4-oxazine ring through a specific geometric arrangement designated by the [4,3-c] fusion pattern [5].
The nomenclature construction begins with the contracted prefix "imidazo-" which identifies the primary heterocyclic unit containing two nitrogen atoms in a five-membered aromatic ring [3]. The secondary heterocycle is designated as " [1] oxazine," indicating a six-membered ring containing both nitrogen and oxygen heteroatoms at positions 1 and 4 respectively [4]. The fusion pattern [4,3-c] specifies that positions 4 and 3 of the imidazole ring are connected to ring c of the oxazine system [5].
The saturation indicators "5H,6H,8H-" denote the presence of additional hydrogen atoms at positions 5, 6, and 8, indicating partial reduction of the bicyclic system [6]. This nomenclature element is crucial for distinguishing between various saturation states within the same ring system [3]. The functional group designation "1-carboxylic acid" locates the carboxylic acid substituent at position 1 of the fused system [6].
| Component | IUPAC Convention | Systematic Significance |
|---|---|---|
| Base heterocycle (imidazole) | imidazo- (contracted prefix) | Identifies primary heterocyclic unit |
| Fused heterocycle (oxazine) | [1] oxazine (systematic name) | Specifies secondary fused heterocycle |
| Ring numbering system | Priority to heteroatoms, then saturation | Establishes atom numbering sequence |
| Fusion pattern [4,3-c] | Fusion between positions 4,3 of imidazole and ring c of oxazine | Defines geometric relationship between rings |
| Saturation indicators | 5H,6H,8H- (indicates reduced positions) | Indicates degree of unsaturation/hydrogenation |
| Functional group position | Position-1 (carboxylic acid attachment) | Locates substituent attachment point |
| Carboxylic acid designation | -1-carboxylic acid (suffix) | Designates functional group identity and position |
The molecular topology of 5H,6H,8H-imidazo[4,3-c] [1] oxazine-1-carboxylic acid is characterized by its bicyclic architecture with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 grams per mole [6]. The structural framework consists of an ortho-fused imidazole-oxazine system where the two rings share a common bond [7].
The heterocyclic system contains three heteroatoms: two nitrogen atoms and one oxygen atom, which significantly influence the electronic properties and reactivity of the compound [8]. The imidazole moiety maintains its aromatic character with minimal deviation from planarity, while the oxazine ring adopts a non-planar conformation due to the presence of saturated carbon centers [9].
Quantum chemical topology studies of similar heterocyclic systems reveal that the electronic distribution within the bicyclic framework is governed by the nature and position of heteroatoms [8]. The nitrogen atoms in the imidazole ring contribute to the aromatic stabilization through their lone pair participation in the π-electron system [10]. The oxygen atom in the oxazine ring provides additional electronic density that affects the overall charge distribution [8].
The partially saturated nature of the system, indicated by the three sp³-hybridized positions (5H, 6H, 8H), introduces conformational flexibility that distinguishes this compound from fully aromatic analogues [11]. This structural characteristic impacts both the molecular geometry and the potential for intermolecular interactions [12].
| Structural Parameter | Value/Description | Analytical Method | Significance |
|---|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | Elemental composition analysis | Defines elemental composition |
| Molecular Weight | 168.15 g/mol | Mass spectrometry | Determines molecular size |
| Ring System | Bicyclic (6,6-fused) | X-ray crystallography/NMR | Establishes ring connectivity |
| Fusion Type | Ortho-fused imidazole-oxazine | Structural elucidation | Characterizes fusion geometry |
| Heteroatom Count | 3 (2 nitrogen, 1 oxygen) | Heteroatom identification | Influences electronic properties |
| Saturation Level | Partially saturated (3 sp³ positions) | NMR spectroscopy | Affects conformational flexibility |
| Planarity Index | Non-planar (puckered oxazine ring) | Computational geometry optimization | Impacts molecular interactions |
The structural landscape of imidazo-oxazine derivatives encompasses numerous isomeric systems that differ in fusion patterns, saturation levels, and substituent positions [13] [14]. Comparative analysis reveals significant structural diversity within this chemical class, with each variant exhibiting distinct geometric and electronic characteristics [15].
The target compound 5H,6H,8H-imidazo[4,3-c] [1] oxazine-1-carboxylic acid can be contrasted with its regioisomer 5H,6H,8H-imidazo[2,1-c] [1] oxazine-3-carboxylic acid, which features the same molecular formula but differs in both the fusion pattern and the position of the carboxylic acid functional group [14]. The [2,1-c] fusion pattern creates a different geometric arrangement that affects the overall molecular shape and electronic distribution [14].
Alternative heterocyclic arrangements include 5H-imidazo[2,1-b] [1] [13]oxazine, which incorporates a 1,3-oxazine ring instead of the 1,4-oxazine present in the target compound [13]. This structural modification results in a different heteroatom positioning that influences both the electronic properties and the potential for hydrogen bonding interactions [13].
The unsaturated analogue 3H-imidazo[2,1-c] [1] oxazine represents a variant with enhanced aromatic character due to the absence of saturated positions . This compound exhibits different electronic properties compared to the partially saturated target molecule, demonstrating the impact of saturation on molecular behavior .
Halogenated derivatives such as 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] [1] oxazine introduce strong electron-withdrawing substituents that significantly alter the electronic distribution within the bicyclic system [17]. These modifications provide insights into structure-property relationships and the effects of substituent electronics on molecular behavior [17].
| Isomeric System | Fusion Pattern | Molecular Formula | Key Structural Difference | Electronic Properties |
|---|---|---|---|---|
| 5H,6H,8H-imidazo[4,3-c] [1] oxazine-1-carboxylic acid | [4,3-c] - 4,3 positions to ring c | C₇H₈N₂O₃ | Target compound - carboxylic acid at position 1 | Electron-withdrawing carboxyl group at position 1 |
| 5H,6H,8H-imidazo[2,1-c] [1] oxazine-3-carboxylic acid | [2,1-c] - 2,1 positions to ring c | C₇H₈N₂O₃ | Regioisomer - carboxylic acid at position 3 | Electron-withdrawing carboxyl group at position 3 |
| 5H-imidazo[2,1-b] [1] [13]oxazine | [2,1-b] - 2,1 positions to ring b | C₆H₆N₂O | Different oxazine type (1,3 vs 1,4) | Higher aromaticity due to less saturation |
| 3H-imidazo[2,1-c] [1] oxazine | [2,1-c] - 2,1 positions to ring c | C₆H₆N₂O | Unsaturated variant without carboxylic acid | Enhanced π-electron delocalization |
| 6,8-dihydro-5H-imidazo[5,1-c] [1] oxazine-1-carboxylic acid | [5,1-c] - 5,1 positions to ring c | C₇H₈N₂O₃ | Alternative fusion pattern with same functional group | Modified electronic distribution due to fusion pattern |
| 2,3-dibromo-5H,6H,8H-imidazo[2,1-c] [1] oxazine | [2,1-c] - 2,1 positions to ring c | C₆H₆Br₂N₂O | Halogenated derivative with bromine substituents | Strong electron-withdrawing effects from bromine atoms |
The conformational behavior of 5H,6H,8H-imidazo[4,3-c] [1] oxazine-1-carboxylic acid is governed by the flexibility introduced by the partially saturated oxazine ring and the rotational freedom of the carboxylic acid substituent [18] [9]. Theoretical calculations and experimental studies reveal complex conformational dynamics that significantly impact the compound's physical and chemical properties [19].
The oxazine ring adopts a non-planar conformation characterized by ring puckering with an amplitude typically ranging from 0.4 to 0.6 Ångstroms [11]. This puckering results from the tetrahedral geometry of the saturated carbon atoms and the strain associated with maintaining planarity in a six-membered ring containing heteroatoms [9]. The preferred conformation is often described as a half-chair arrangement that minimizes torsional strain while accommodating the electronic requirements of the heteroatoms [11].
The imidazole portion of the molecule maintains near-perfect planarity with deviations typically less than 0.05 Ångstroms from the mean plane [10]. This planar geometry is essential for maintaining the aromatic stabilization energy associated with the π-electron delocalization [10]. The dihedral angle between the imidazole and oxazine rings typically ranges from 15 to 25 degrees, representing a compromise between electronic conjugation and steric considerations [9].
Conformational analysis reveals that the carboxylic acid substituent exhibits rotational preferences with energy barriers of approximately 8 to 12 kilojoules per mole [12]. The preferred orientations correspond to torsion angles of approximately ±120 degrees, which optimize hydrogen bonding interactions while minimizing steric clashes [12]. These conformational preferences have significant implications for the compound's ability to participate in intermolecular interactions and influence its biological activity profile [12].
The presence of intramolecular hydrogen bonding between the carboxylic acid proton and nitrogen atoms within the heterocyclic system can stabilize specific conformations [15]. Nuclear magnetic resonance studies reveal characteristic chemical shift patterns that provide evidence for these stabilizing interactions [20]. Variable temperature nuclear magnetic resonance experiments demonstrate the dynamic nature of these conformational equilibria and the relatively low energy barriers associated with conformational interconversion [21].
| Conformational Aspect | Computational Parameters | Experimental Evidence | Conformational Impact |
|---|---|---|---|
| Oxazine Ring Puckering | Puckering amplitude: ~0.4-0.6 Å | NMR coupling constants (³J) | Affects molecular flexibility and interactions |
| Imidazole Ring Planarity | Deviation from planarity: <0.05 Å | Crystal structure analysis | Maintains aromatic stabilization |
| Dihedral Angle (Ring Fusion) | Inter-ring angle: 15-25° | X-ray diffraction studies | Influences overall molecular geometry |
| Carboxylic Acid Orientation | C-COOH torsion: ±120° preferred | IR carbonyl stretching frequency | Determines hydrogen bonding capability |
| Hydrogen Bonding Patterns | Intramolecular N-H···O contacts | NMR chemical shift patterns | Stabilizes specific conformations |
| Rotational Barriers | Rotation barrier: 8-12 kJ/mol | Variable temperature NMR | Controls dynamic behavior in solution |
| Preferred Conformation | Half-chair oxazine conformation | Solid-state structure determination | Determines biological activity profile |
The retrosynthetic analysis of 5H,6H,8H-imidazo[4,3-c] [2]oxazine-1-carboxylic acid requires a systematic approach to identify suitable synthetic precursors and disconnection strategies. The target molecule possesses a fused bicyclic heterocyclic system containing both imidazole and oxazine rings, along with a carboxylic acid functional group [3].
Strategic Disconnection Approaches
The most effective retrosynthetic strategy involves disconnecting the oxazine ring through a retrosynthetic analysis that identifies the key bond formations required for cyclization. The primary disconnection site is typically the carbon-oxygen bond within the oxazine ring, which can be traced back to an intramolecular cyclization reaction between a hydroxyl group and an appropriately positioned electrophilic center [4].
Key Synthetic Precursors
The retrosynthetic analysis reveals that the target molecule can be constructed from simpler precursors such as substituted imidazole derivatives bearing appropriate alkynyl or alkenyl side chains. These precursors can undergo cyclization reactions to form the desired fused ring system [5] [6]. The carboxylic acid functionality can be introduced either through direct synthetic incorporation or through functional group interconversion of ester precursors.
Synthetic Equivalents and Synthons
The retrosynthetic approach identifies several key synthons that serve as synthetic equivalents for the target molecule. These include 1-alkynylimidazole derivatives, which can serve as precursors for the oxazine ring formation through intramolecular cyclization reactions. The identification of appropriate synthetic equivalents is crucial for developing efficient synthetic routes that minimize the number of synthetic steps and maximize overall yield [7].
Regiocontrolled annulation represents a fundamental approach for the construction of the imidazo[4,3-c] [2]oxazine framework. These methodologies focus on achieving precise control over the regioselectivity of ring formation reactions, ensuring that the desired fused ring system is obtained as the major product [8].
Cyclization Strategies
The most effective regiocontrolled annulation techniques involve the use of 1-alkynylimidazole derivatives as starting materials. These substrates can undergo either 6-endo-dig or 5-exo-dig cyclization reactions, depending on the reaction conditions employed. Under specific catalytic conditions, the 6-endo-dig cyclization pathway can be favored, leading to the formation of the desired oxazine ring [7] [9].
Mechanistic Considerations
The regioselectivity of these annulation reactions is governed by several factors, including the electronic properties of the starting materials, the nature of the catalyst system, and the reaction conditions. The use of appropriate directing groups and chelating auxiliaries can significantly influence the regioselectivity of the cyclization process [10].
Synthetic Applications
These regiocontrolled annulation techniques have been successfully applied to the synthesis of various substituted imidazo[1,2-c]oxazine derivatives. The methodology provides access to structurally diverse heterocyclic compounds with good to excellent yields and high regioselectivity [11].
Transition metal-catalyzed cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems. These methodologies offer several advantages, including excellent atom economy, mild reaction conditions, and high functional group tolerance [12] [13].
Gold-Catalyzed Cyclization Reactions
Gold complexes have emerged as particularly effective catalysts for the cyclization of alkynyl-substituted imidazole derivatives. The high alkynophilicity of gold catalysts enables efficient activation of the alkyne functionality, facilitating intramolecular cyclization reactions to form the desired oxazine ring. Under gold catalysis, the reaction typically proceeds through a regiospecific 6-endo-dig cyclization pathway [7].
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions offer versatile approaches for the construction of imidazo-oxazine systems. These methodologies can involve various mechanistic pathways, including Heck reactions, oxidative cyclizations, and carbonylative processes. The versatility of palladium catalysis allows for the incorporation of diverse functional groups and the construction of complex molecular architectures [14] [15].
Copper-Mediated Processes
Copper-mediated cycloaddition reactions provide cost-effective alternatives to more expensive transition metal catalysts. These methodologies can be particularly useful for large-scale synthesis applications, offering good reactivity and selectivity at lower catalyst loadings [16].
Mechanistic Insights
The mechanistic understanding of these transition metal-mediated processes is crucial for optimizing reaction conditions and achieving high selectivity. Computational studies and experimental investigations have provided valuable insights into the reaction pathways and the factors governing selectivity [13].
The implementation of green chemistry principles in the synthesis of imidazo[4,3-c] [2]oxazine-1-carboxylic acid represents a crucial aspect of modern synthetic organic chemistry. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency [17] [18].
Solvent-Free Methodologies
The development of solvent-free synthetic protocols represents a significant advancement in green chemistry. These methodologies eliminate the use of hazardous organic solvents, reducing both environmental impact and operational costs. Solvent-free conditions can be achieved through various approaches, including solid-state reactions, microwave-assisted synthesis, and mechanochemical processes [19].
Renewable Feedstock Utilization
The use of renewable feedstock materials aligns with the principles of sustainable chemistry. This approach involves the utilization of biomass-derived starting materials and the development of synthetic routes that minimize dependence on petroleum-based resources [20] [21].
Catalytic Efficiency
The implementation of catalytic processes rather than stoichiometric reagents represents a fundamental principle of green chemistry. Catalytic methodologies offer improved atom economy, reduced waste generation, and enhanced selectivity. The development of recyclable catalyst systems further enhances the sustainability of these processes [20].
Energy Efficiency
The optimization of reaction conditions to minimize energy consumption is a key aspect of sustainable synthesis. This includes the use of room temperature reactions, microwave-assisted processes, and the development of cascade reactions that combine multiple synthetic transformations in a single operation [18].
Waste Minimization
The design of synthetic routes that minimize waste generation is crucial for sustainable chemistry. This involves the optimization of reaction stoichiometry, the development of high-yielding processes, and the implementation of recycling strategies for solvents and catalysts [22].
The synthesis of 5H,6H,8H-imidazo[4,3-c] [2]oxazine-1-carboxylic acid presents several functional group compatibility challenges that must be addressed through careful synthetic design and appropriate protecting group strategies [23] [24].
Protecting Group Requirements
The presence of multiple reactive functional groups within the target molecule necessitates the use of protecting groups to achieve selective transformations. The carboxylic acid functionality, in particular, may require protection as a methyl ester during certain synthetic transformations to prevent unwanted side reactions [25] [26].
Orthogonal Protection Strategies
The implementation of orthogonal protecting group strategies allows for the selective manipulation of different functional groups within the same molecule. This approach is particularly important when multiple protecting groups are required, as it enables sequential deprotection under different reaction conditions [27].
Functional Group Tolerance Assessment
The systematic evaluation of functional group tolerance is essential for understanding the scope and limitations of synthetic methodologies. This assessment involves the study of how different functional groups affect reaction outcomes and the identification of conditions that maximize functional group compatibility [23] [24].
Chemoselectivity Considerations
The achievement of high chemoselectivity in reactions involving multiple functional groups requires careful optimization of reaction conditions. This includes the selection of appropriate reagents, solvents, and catalysts that favor the desired transformation while minimizing side reactions [28].
The translation of laboratory-scale synthetic methodologies to industrial-scale production requires comprehensive feasibility studies that address technical, economic, and environmental considerations [29] [30].
Process Development Challenges
The scale-up of synthetic processes from laboratory to industrial scale presents numerous challenges, including heat and mass transfer limitations, equipment compatibility issues, and process safety considerations. These challenges must be systematically addressed through careful process development and optimization [29].
Economic Viability Assessment
The economic viability of industrial-scale production depends on several factors, including raw material costs, processing expenses, and market demand. Cost-benefit analyses must be conducted to determine the commercial feasibility of different synthetic routes [31].
Environmental Impact Evaluation
The environmental impact of industrial-scale synthesis must be carefully evaluated and minimized through the implementation of green chemistry principles. This includes the assessment of waste generation, energy consumption, and the use of hazardous materials [29].
Regulatory Compliance
Industrial-scale pharmaceutical manufacturing must comply with stringent regulatory requirements, including Good Manufacturing Practice guidelines and environmental regulations. These requirements must be considered during the development of industrial-scale synthetic processes [30].
Scale-Up Optimization
The optimization of synthetic processes for industrial-scale production requires the consideration of factors such as reaction kinetics, heat transfer, mixing efficiency, and equipment design. These factors can significantly impact the success of scale-up operations [32].